molecular formula C8H22ClNSi2 B14569196 N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 61883-48-5

N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14569196
CAS No.: 61883-48-5
M. Wt: 223.89 g/mol
InChI Key: LIYUTVPDWJCDSH-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a chemical compound with the molecular formula C7H17Cl2NSi It is known for its unique structure, which includes both chloroethyl and trimethylsilyl groups

Properties

CAS No.

61883-48-5

Molecular Formula

C8H22ClNSi2

Molecular Weight

223.89 g/mol

IUPAC Name

2-chloro-N,N-bis(trimethylsilyl)ethanamine

InChI

InChI=1S/C8H22ClNSi2/c1-11(2,3)10(8-7-9)12(4,5)6/h7-8H2,1-6H3

InChI Key

LIYUTVPDWJCDSH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCl)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other by-products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of new compounds with different functional groups.

Scientific Research Applications

N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl and trimethylsilyl groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its reactivity with various molecular targets. The chloroethyl group can form covalent bonds with nucleophiles, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can lead to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorotrimethylsilane: Similar in structure but lacks the chloroethyl group.

    Trimethylsilyl chloride: Another related compound with different reactivity.

    N,N-Bis(2-chloroethyl)(trimethyl)silanamine: A closely related compound with similar functional groups.

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